An In-depth Technical Guide to 3-(Piperidin-4-yl)pyridine: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 3-(Piperidin-4-yl)pyridine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Piperidin-4-yl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This bifunctional molecule, featuring both a pyridine ring and a piperidine ring, serves as a versatile scaffold for the synthesis of a wide array of compounds with diverse pharmacological activities. Its structural rigidity and the presence of two basic nitrogen atoms allow for specific interactions with biological targets, making it a privileged fragment in the design of novel therapeutics. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3-(Piperidin-4-yl)pyridine, offering valuable insights for researchers in the field.
Chemical Structure and Properties
The structure of 3-(Piperidin-4-yl)pyridine consists of a piperidine ring attached to the 3-position of a pyridine ring via the piperidine's 4-position. This arrangement results in a molecule with distinct chemical characteristics.
Caption: 2D Chemical Structure of 3-(Piperidin-4-yl)pyridine
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂ | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| CAS Number | 161609-89-8 | [2] |
| Appearance | Typically a powder | [2] |
| Boiling Point | 244.8±40.0 °C (Predicted for fluoro-derivative) | |
| Density | 1.098±0.06 g/cm³ (Predicted for fluoro-derivative) | |
| IUPAC Name | 3-(piperidin-4-yl)pyridine | [1] |
| InChI | InChI=1S/C10H14N2/c1-2-10(8-12-5-1)9-3-6-11-7-4-9/h3-4,6-7,10,12H,1-2,5,8H2 | [1] |
| InChIKey | BRBPGGIIQVBPSB-UHFFFAOYSA-N | [1] |
| SMILES | C1CNCCC1C2=CC=NC=C2 | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data for the parent 3-(Piperidin-4-yl)pyridine is not consistently reported. The following represents typical and predicted spectral characteristics based on the analysis of its constituent rings and data from similar structures.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyridine and piperidine rings. The pyridine protons would appear in the aromatic region (δ 7.0-8.5 ppm), with the proton at the 2-position of the pyridine ring being the most deshielded. The piperidine protons would be observed in the aliphatic region (δ 1.5-3.5 ppm), with the protons on the carbons adjacent to the nitrogen atom appearing at a lower field.
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¹³C NMR: The carbon NMR spectrum would display ten distinct signals. The carbons of the pyridine ring are expected in the range of δ 120-150 ppm, while the piperidine carbons would appear in the upfield region of δ 25-50 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum would likely show N-H stretching vibrations for the secondary amine of the piperidine ring around 3300-3500 cm⁻¹, C-H stretching of the aromatic pyridine ring just above 3000 cm⁻¹, and aliphatic C-H stretching below 3000 cm⁻¹. C=N and C=C stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 162, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the piperidine ring and the bond connecting the two rings.
Synthesis and Purification
Several synthetic routes to 3-(Piperidin-4-yl)pyridine have been reported, often involving the coupling of a pyridine derivative with a piperidine precursor or the reduction of a pyridine ring to a piperidine.
Synthetic Strategy: Catalytic Hydrogenation of a Pyridinium Salt
A common and effective method for the synthesis of piperidines is the catalytic hydrogenation of the corresponding pyridine or pyridinium salt. This approach offers high yields and can be adapted for asymmetric synthesis to produce chiral piperidines.[2]
Caption: General workflow for the synthesis of 3-(Piperidin-4-yl)pyridine.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
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N-Alkylation of 3-Substituted Pyridine: A 3-substituted pyridine (e.g., 3-bromopyridine) is reacted with an alkylating agent, such as benzyl bromide, in a suitable solvent like acetonitrile to form the corresponding N-benzylpyridinium salt. The reaction is typically carried out at an elevated temperature.
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Catalytic Hydrogenation: The resulting pyridinium salt is then subjected to catalytic hydrogenation. This is commonly performed using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in a polar solvent like methanol or ethanol. This step reduces the pyridine ring to a piperidine ring.
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Deprotection: The N-benzyl protecting group is subsequently removed by hydrogenolysis. This is achieved by further catalytic hydrogenation, often using palladium hydroxide on carbon (Pearlman's catalyst), to yield the final product, 3-(Piperidin-4-yl)pyridine.
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Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure compound.
Chemical Reactivity
3-(Piperidin-4-yl)pyridine exhibits the characteristic reactivity of both a secondary amine (the piperidine nitrogen) and a pyridine.
Reactions at the Piperidine Nitrogen
The secondary amine of the piperidine ring is nucleophilic and can readily undergo a variety of reactions:
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N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) yields the corresponding N-acyl derivatives.
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N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides. The reaction is typically carried out in the presence of a base like potassium carbonate to neutralize the hydrohalic acid formed.
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N-Arylation: The Buchwald-Hartwig amination allows for the coupling of the piperidine nitrogen with aryl halides to form N-aryl derivatives.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, leads to the formation of N-substituted piperidines.
Reactions involving the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system and its reactivity is influenced by the electron-withdrawing nature of the nitrogen atom.
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Electrophilic Aromatic Substitution: Electrophilic substitution reactions on the pyridine ring are generally less facile than on benzene and typically occur at the 3- and 5-positions. Strong reaction conditions are often required.
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Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present.
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N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).
Caption: Key chemical reactions of 3-(Piperidin-4-yl)pyridine.
Applications in Drug Discovery and Development
The 3-(Piperidin-4-yl)pyridine scaffold is a key structural motif in a variety of biologically active molecules and has been extensively utilized in the development of new therapeutic agents.
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Enzyme Inhibitors: Derivatives of 3-(Piperidin-4-yl)pyridine have shown potent inhibitory activity against several enzymes. For instance, they have been investigated as inhibitors of cholesterol 24-hydroxylase (CH24H) , an enzyme implicated in neurodegenerative diseases.[3] Additionally, compounds containing this scaffold have been identified as potent inhibitors of lysine-specific demethylase 1 (LSD1) , a target in cancer therapy.[4]
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Central Nervous System (CNS) Agents: The ability of the piperidine and pyridine nitrogens to participate in hydrogen bonding and salt formation makes this scaffold suitable for targeting receptors and enzymes in the central nervous system.
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Anticancer Agents: The 3-(piperidin-4-yl)pyridine moiety has been incorporated into molecules with demonstrated antiproliferative activity against various cancer cell lines.[5]
The versatility of this scaffold allows for the systematic modification of its structure to optimize potency, selectivity, and pharmacokinetic properties, making it a valuable tool for lead optimization in drug discovery programs.
Conclusion
3-(Piperidin-4-yl)pyridine is a fundamentally important heterocyclic compound with a rich chemical profile and significant potential in the development of novel pharmaceuticals. Its unique structural features, combining the properties of both a pyridine and a piperidine ring, provide a versatile platform for the synthesis of diverse molecular libraries. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for researchers aiming to leverage this valuable scaffold in the design and discovery of the next generation of therapeutic agents.
References
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PubChem. 3-(Piperidin-4-yl)pyridine. National Center for Biotechnology Information. [Link]
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American Elements. 3-(piperidin-4-yl)pyridine. [Link]
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Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. [Link]
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Iridium-catalyzed selective hydrogenation of 3-hydroxypyridinium salts: a facile synthesis of piperidin-3-ones. PubMed. [Link]
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3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. [Link]
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Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. PubMed. [Link]
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Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
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An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]
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Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]
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Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. [Link]
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